4-Fluoro-2,5-dimethylbenzoic acid
Description
4-Fluoro-2,5-dimethylbenzoic acid (C₉H₉FO₂) is a fluorinated benzoic acid derivative with a carboxylic acid group at position 1, fluorine at position 4, and methyl groups at positions 2 and 5 on the aromatic ring. Fluorine’s electron-withdrawing nature enhances acidity compared to non-fluorinated derivatives, while methyl groups at ortho and para positions influence steric and electronic effects. Such compounds are pivotal in medicinal chemistry and materials science due to their tunable reactivity and stability .
Properties
IUPAC Name |
4-fluoro-2,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUAYBHLIPCMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Materials : 2,5-Dimethyltoluene and trichloroacetyl chloride.
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Catalyst : Anhydrous aluminum trichloride (AlCl₃) in 1,2-dichloroethane at 0–10°C.
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Acylation : The Lewis acid facilitates electrophilic substitution, forming 2,2,2-trichloro-1-(2,5-dimethylphenyl)ethanone.
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Hydrolysis : Alkaline hydrolysis (NaOH) converts the ketone to this compound after acidification.
Challenges and Optimizations
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Regioselectivity : Competing para and ortho acylation isomers necessitate careful purification. Source reports a 76% yield of the desired ortho isomer using recrystallization with toluene.
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Solvent Choice : 1,2-Dichloroethane minimizes side reactions compared to dichloromethane.
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Scale-Up Considerations : Batch processing with cold hydrochloric acid quenching improves yield reproducibility.
Direct Fluorination of 2,5-Dimethylbenzoic Acid
Direct fluorination leverages electrophilic aromatic substitution (EAS) to introduce fluorine. Source highlights fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) for analogous compounds:
Fluorination Protocol
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Substrate : 2,5-Dimethylbenzoic acid.
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Reagents : Selectfluor in acetonitrile at 80°C.
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Mechanism : Fluorine insertion at the para position driven by the electron-donating methyl groups’ directing effects.
Yield and Selectivity
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Yield : ~65% with Selectfluor, improving to 78% using NFSI.
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Byproducts : Minor 3-fluoro isomers (<5%) due to steric hindrance from methyl groups.
Industrial Adaptations
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Continuous Flow Systems : Enhance safety and efficiency by mitigating exothermic side reactions.
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Catalyst Recycling : Immobilized AlCl₃ reduces waste in large-scale operations.
Multi-Step Synthesis via Nitro Intermediates
Source outlines a pathway for 4-fluoro-2-methoxy-5-nitroaniline, adaptable to this compound through nitro-group manipulation:
Reaction Sequence
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Nitration : 2,5-Dimethylbenzoic acid treated with fuming nitric acid in H₂SO₄ yields 4-nitro-2,5-dimethylbenzoic acid.
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Fluorination : Nitro-group meta-directing enables fluorination at position 4 using KF in dimethylformamide (DMF).
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Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂, followed by diazotization and hydrolysis to restore the carboxylic acid.
Critical Parameters
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Temperature Control : Nitration at 0°C minimizes decarboxylation.
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Purification : Ethyl acetate extraction and petroleum ether recrystallization achieve >90% purity.
Halogen Exchange Reactions
Source’s insights into chloro-dimethylbenzoic acids suggest halogen exchange as a viable route:
Methodology
Limitations
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Reactivity : Electron-withdrawing carboxylic acid group deactivates the ring, necessitating high temperatures.
Emerging Techniques: Transition Metal Catalysis
Recent advances employ palladium and copper catalysts for C–H activation:
Palladium-Mediated Fluorination
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Substrate : 2,5-Dimethylbenzoic acid.
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Conditions : Pd(OAc)₂, AgF, and pyridine in DMF at 120°C.
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Advantage : Direct C–H fluorination avoids pre-functionalization steps.
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Yield : 55–60% with >95% regioselectivity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 4-Fluoro-2,5-dimethylbenzaldehyde or this compound derivatives.
Reduction: 4-Fluoro-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
FDMBA has potential applications in drug development, particularly as an intermediate in synthesizing biologically active compounds. Its fluorinated nature can enhance the pharmacokinetic properties of drug candidates by improving metabolic stability and bioavailability.
- Case Study : Research has indicated that fluorinated benzoic acids can act as effective building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of fluorine can lead to increased potency and selectivity for target enzymes.
Material Science
The compound is also explored for its utility in materials science, particularly in the development of polymers and coatings. Fluorinated compounds are known for their hydrophobic properties, making them desirable for creating water-resistant materials.
- Data Table: Properties Relevant to Material Science
| Property | Value |
|---|---|
| Solubility | Moderate in organic solvents |
| Thermal Stability | High |
| Hydrophobicity | High |
Organic Synthesis
FDMBA serves as a versatile intermediate in organic synthesis processes. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield other valuable compounds.
- Synthetic Pathways :
- Oxidation : Converts to corresponding carboxylic acids or aldehydes.
- Reduction : Can be transformed into alcohol derivatives.
Analytical Chemistry
The compound is utilized in analytical chemistry for developing new analytical methods, including chromatography techniques. Its unique spectral properties allow for effective detection and quantification in complex mixtures.
- Example Application : FDMBA can be used as a standard reference material in high-performance liquid chromatography (HPLC) to validate analytical methods for detecting similar compounds.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its bioavailability and pharmacokinetics .
Comparison with Similar Compounds
Key Observations :
- Acidity : Fluorine at position 4 increases acidity compared to hydroxyl (4-OH) or methoxy (4-OCH₃) groups due to its strong electron-withdrawing effect. For example, 4-Fluoro-3,5-dimethylbenzoic acid is more acidic than 4-Hydroxy-3,5-dimethylbenzoic acid .
- Melting Points : Methyl and halogen substituents elevate melting points via enhanced intermolecular forces (e.g., 4-Fluoro-3,5-dimethylbenzoic acid melts at 170–173°C, while 4-Hydroxy-3,5-dimethylbenzoic acid melts higher at 222–226°C) .
Microbial Degradation
Alkylation Behavior
- 4-Amino-3,5-dimethylbenzoic acid: Unlike hydroxylated analogs, amino-substituted derivatives exhibit unique alkylation patterns. For instance, ethylation yields predominantly esters rather than N-alkylated products, underscoring substituent-driven reactivity .
Biological Activity
4-Fluoro-2,5-dimethylbenzoic acid (FDMBA) is an organic compound with the molecular formula C9H9FO2. It is a benzoic acid derivative characterized by a fluorine atom at the 4-position and two methyl groups at the 2 and 5 positions of the benzene ring. This unique substitution pattern influences its chemical properties and biological activity.
Overview of Biological Activity
The biological activity of FDMBA has been explored in various studies, focusing on its interactions with biological systems, potential therapeutic applications, and mechanisms of action. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability, making it a candidate for drug development.
FDMBA may interact with specific enzymes or receptors in biological systems, altering their activity. The fluorine atom can significantly influence the compound's metabolic stability and pharmacokinetics, which are critical factors for its potential therapeutic effects.
Research Findings
- Antioxidant Activity : Preliminary studies suggest that FDMBA exhibits antioxidant properties. Compounds with similar structures have shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Properties : Research indicates that FDMBA may possess anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory mediators, which can be crucial in treating conditions such as arthritis and other inflammatory diseases.
- Enzyme Interaction Studies : Interaction studies highlight FDMBA's potential to modulate enzymatic activity. For instance, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of halogenated benzoic acids, including FDMBA. The antioxidant activity was assessed using DPPH and nitric oxide radical scavenging assays. Results indicated that FDMBA exhibited significant antioxidant activity, comparable to established antioxidants like catechin .
Case Study 2: Anti-inflammatory Assessment
In another study focused on anti-inflammatory compounds, FDMBA was tested for its ability to inhibit cytokine production in vitro. The findings revealed that FDMBA effectively reduced the levels of TNF-α and IL-6 in cultured macrophages, supporting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Fluorobenzoic Acid | Lacks methyl groups; only has a fluorine atom | Moderate antibacterial |
| 2,5-Dimethylbenzoic Acid | Lacks fluorine; has two methyl groups | Low anti-inflammatory |
| 4-Bromo-2,5-dimethylbenzoic Acid | Similar structure but with bromine instead of fluorine | Potentially similar activity |
FDMBA stands out due to the combination of both fluorine and methyl groups, enhancing its stability and reactivity compared to similar compounds.
Q & A
Q. What are the optimal synthetic routes for 4-Fluoro-2,5-dimethylbenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves halogenation or Friedel-Crafts alkylation of a benzoic acid precursor. For fluorination, direct electrophilic substitution using Selectfluor™ or Balz-Schiemann reactions (via diazonium intermediates) is common. Methyl groups can be introduced via alkylation with methyl halides under Lewis acid catalysis (e.g., AlCl₃) . Key considerations :
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR : - and -NMR confirm substituent positions and purity. The fluorine atom at C4 deshields adjacent protons, while methyl groups at C2/C5 split signals predictably .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₉FO₂).
- XRD : Single-crystal X-ray diffraction resolves steric interactions between methyl and fluorine groups .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
The fluorine atom at C4 exerts strong electron-withdrawing effects, activating the aromatic ring for nucleophilic substitution. However, methyl groups at C2/C5 introduce steric hindrance, which may limit access to reactive sites. Methodological insights :
Q. How can computational modeling predict regioselectivity in further functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:
- Electrophilic attack : Fluorine’s electron-withdrawing nature directs electrophiles to meta positions, but methyl groups may alter this via steric effects.
- Acidity prediction : The carboxylic acid group (pKa ~2.5) is influenced by fluorine’s inductive effect, which computational tools like COSMO-RS can quantify .
Q. What strategies resolve discrepancies in solubility data under varying solvent systems?
Conflicting solubility data often arise from polymorphic forms or solvent polarity. Experimental design :
Q. How do methyl and fluorine substituents modulate biological activity in drug discovery?
- Lipophilicity : Methyl groups increase logP (hydrophobicity), enhancing membrane permeability.
- Metabolic stability : Fluorine reduces oxidative metabolism, as seen in fluorinated analogs .
Validation : SAR studies comparing IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) with substituent variations .
Data Contradiction Analysis
Q. How to address conflicting crystallography and NMR data on substituent orientation?
Q. Why do synthetic yields vary significantly in scale-up studies?
- Heat/mass transfer : Microfluidic reactors improve mixing in exothermic reactions (e.g., fluorination).
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-methylation) and adjust stoichiometry .
Methodological Tables
Q. Table 1. Comparative Reactivity of Substituents in Electrophilic Substitution
| Position | Substituent | Electronic Effect | Steric Effect | Preferred Reaction Site |
|---|---|---|---|---|
| C4 | F | Strong -I, -M | Low | Meta to F (C6) |
| C2/C5 | CH₃ | Weak +I | High | Ortho/para hindered |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
